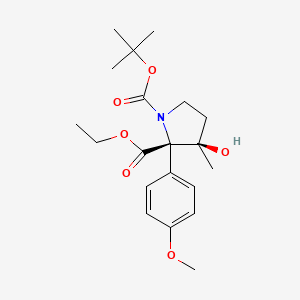![molecular formula C7H16Cl2N2 B3007205 octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride CAS No. 2095409-70-2](/img/structure/B3007205.png)
octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which consists of a pyrrolo[3,2-b]pyridine core that is fully hydrogenated, resulting in an octahydro configuration. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as fatty acid amide hydrolase (faah) and cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit faah and cox, which could suggest a similar mechanism of action .
Biochemical Pathways
Inhibition of faah and cox can affect the metabolism of fatty acids and prostaglandins, respectively .
Result of Action
Inhibition of faah and cox can potentially lead to analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can be achieved through several methods. One common approach involves the reduction of a pyridine ring followed by cyclization. For instance, a typical synthetic route may involve the reduction of a pyridine derivative using a reducing agent such as Raney nickel under hydrogenation conditions . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction can be carried out in water or mixtures of water and organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The temperature is maintained between 20°C and 40°C, with the reaction time ranging from 70 to 200 hours .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyrrolo[3,2-b]pyridine derivatives with various functional groups.
Reduction: Formation of fully reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives with different nucleophiles.
Applications De Recherche Scientifique
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo[3,2-b]pyridine core but differ in their degree of hydrogenation and substitution patterns.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical and biological properties.
Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine: This compound has a similar octahydro configuration but with a phenylmethyl substitution.
Uniqueness
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is unique due to its fully hydrogenated structure, which imparts distinct chemical stability and reactivity. Its dihydrochloride salt form enhances its solubility and ease of handling in various chemical reactions and biological assays .
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAUAZQMGVPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)


![3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-5-[(5E)-3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3007131.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)



![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

